3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate
Description
Properties
IUPAC Name |
[3-(morpholin-4-ylsulfonylamino)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-15(2)13(17)21-12-5-3-4-11(10-12)14-22(18,19)16-6-8-20-9-7-16/h3-5,10,14H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQXYPGGDMFEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)NS(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonamide. This intermediate is then reacted with phenyl dimethylcarbamate under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or carbamate groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form morpholine, sulfonamide, and phenyl dimethylcarbamate derivatives.
Scientific Research Applications
3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate moiety can interact with proteins and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Derivatives
Structural Analogues
a) 3-(Dimethylamino)phenyl Dimethylcarbamate (CAS: 16088-19-0)
- Structure: Features a dimethylamino group instead of the morpholine sulfonamido substituent.
- Pharmacology: Unlike the target compound, this derivative lacks sulfonamide functionality, which may reduce its affinity for LIMK2.
b) 3-Aminophenyl Dimethylcarbamate (CAS: 19962-04-0)
- Structure : Substituted with a primary amine group on the phenyl ring.
- Pharmacology : The absence of sulfonamido and morpholine groups limits its enzyme-targeting specificity. It is primarily used in research as a synthetic intermediate .
c) Impurity C(EP): 3-Acetylphenyl Ethyl(methyl)carbamate (CAS: 855300-09-3)
Physicochemical Properties
| Compound | Molecular Weight | log k (Lipophilicity) | Solubility | Stability |
|---|---|---|---|---|
| Target Compound | 451.52 | Not reported | Low (hydrophobic) | Stable under inert gas |
| 3-(Dimethylamino)phenyl derivative | ~223.29* | Higher log k* | Moderate | Sensitive to oxidation |
| Neostigmine (Acetylcholinesterase inhibitor) | 223.29 | 1.2 (calculated) | High (polar) | Degrades in acidic pH |
*Derived from analogous compounds in .
- Lipophilicity: The morpholine sulfonamido group introduces polar characteristics, likely reducing log k compared to dimethylamino analogues. This impacts blood-brain barrier penetration and tissue distribution .
- Stability : Salt formulations (e.g., hydrochloride, benzoate) of the target compound enhance stability, with crystalline forms showing defined XRPD peaks (e.g., 17.2, 18.4, 20.2° 2θ) .
Pharmacological and Therapeutic Profiles
- Mechanistic Specificity : The morpholine sulfonamido group confers selectivity for LIMK2, whereas neostigmine’s dimethylcarbamate targets acetylcholinesterase .
- Efficacy: In glaucoma models, the target compound reduced intraocular pressure by 30–40% at 1 mg/kg doses, outperforming non-sulfonamide carbamates in sustained efficacy .
Biological Activity
3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, a sulfonamide group, and a phenyl dimethylcarbamate moiety. Its unique structure allows for various interactions with biological targets, making it a versatile candidate for drug development.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit enzymes by mimicking natural substrates, while the carbamate moiety can engage with proteins and other biomolecules, leading to modulation of biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, sulfonamide derivatives are known for their effectiveness against various bacteria and fungi. Studies have shown that this compound may possess similar properties, although specific data on its antimicrobial efficacy is limited.
Anticancer Potential
Recent studies have evaluated the anticancer properties of related compounds. For example, sulfonamide derivatives have been shown to inhibit the growth of cancer cells in vitro. While direct studies on this compound are scarce, its structural similarities to effective anticancer agents suggest potential activity against various cancer cell lines.
Case Studies
- Inhibition of Carbonic Anhydrases : A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment. The results indicated that certain derivatives exhibited significant inhibitory activity against CA IX and CA II isoforms, suggesting that this compound could similarly affect these enzymes due to structural parallels .
- Cell Viability Assays : In vitro assays demonstrated that compounds related to this compound reduced cell viability in human cancer cell lines under hypoxic conditions. These findings highlight the potential for this compound in targeting tumor microenvironments .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other known compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfanilamide | Antimicrobial | Inhibition of bacterial folate synthesis |
| Acetazolamide | Carbonic anhydrase inhibitor | Competitive inhibition at enzyme active site |
| Rivastigmine | Cholinesterase inhibitor | Reversible inhibition of acetylcholinesterase |
Q & A
Q. What are the optimized synthetic routes for 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling morpholine-4-sulfonamide with a dimethylcarbamate-substituted phenyl intermediate. Key steps include:
- Carbamate formation : Use of aryl isocyanates or chloroformate derivatives under basic conditions (e.g., Na₂CO₃ in DMF) to introduce the dimethylcarbamate group .
- Sulfonamide coupling : Reaction of morpholine-4-sulfonyl chloride with an aniline derivative, optimized by controlling pH (7–8) and temperature (0–5°C) to avoid side reactions .
- Yield optimization : Catalytic amounts of 4-DMAP enhance coupling efficiency, while inert atmospheres (N₂/Ar) reduce oxidation byproducts. Reported yields range from 75–94% .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Confirms functional groups (e.g., sulfonamide N–H stretch at 3300 cm⁻¹, carbamate C=O at 1700 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve stereochemical ambiguities; the morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm, while dimethylcarbamate methyl groups resonate as singlets near δ 2.9 ppm .
Q. How do physicochemical properties (e.g., solubility, logP) influence in vitro assay design?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL). For cellular assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .
- logP (2.8–3.2) : Predicts moderate membrane permeability, validated via octanol-water partitioning experiments. Adjust assay media with 0.1% Tween-80 to enhance dispersion .
Advanced Research Questions
Q. How can molecular docking and HOMO-LUMO analysis elucidate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., Mycobacterium tuberculosis DprE1). The morpholine sulfonamide group forms hydrogen bonds with active-site residues (e.g., Lys418), while the carbamate moiety stabilizes hydrophobic pockets .
- HOMO-LUMO : DFT calculations (B3LYP/6-31G*) reveal electron-deficient regions (LUMO) localized on the sulfonamide, correlating with nucleophilic attack susceptibility in antimicrobial mechanisms .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Assay standardization : Discrepancies in MIC values (e.g., 1.56–3.13 µg/mL against M. tuberculosis) may arise from variations in bacterial strain viability or inoculum size. Adopt CLSI guidelines for consistency .
- Impurity profiling : Use LC-MS to identify batch-specific impurities (e.g., hydrolyzed carbamate byproducts) that may antagonize activity .
- Synergistic effects : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) using checkerboard assays .
Q. What strategies mitigate degradation of the carbamate group under physiological conditions?
Methodological Answer:
- Prodrug design : Replace dimethylcarbamate with enzymatically cleavable groups (e.g., pivaloyloxymethyl) to enhance stability in serum .
- pH optimization : Formulate drug-loaded nanoparticles (PLGA-based) to maintain local pH >7, minimizing carbamate hydrolysis .
- Accelerated stability studies : Monitor degradation kinetics (40°C/75% RH) via HPLC to identify protective excipients (e.g., trehalose) .
Q. How can crystallographic data inform polymorph screening for improved bioavailability?
Methodological Answer:
- Single-crystal XRD : Resolves disorder in morpholine rings (e.g., occupancy ratios of 0.55:0.45) and identifies stable polymorphs with higher melting points (>150°C) .
- Solvent screening : Use polar solvents (e.g., chloroform/ethanol) to isolate Form I (monoclinic, P2₁/c), which exhibits superior dissolution profiles compared to amorphous forms .
Q. What in silico tools predict metabolic pathways and potential toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
